molecular formula C14H12O3 B14234029 Benzyl benzenecarboperoxoate CAS No. 408529-43-1

Benzyl benzenecarboperoxoate

Cat. No.: B14234029
CAS No.: 408529-43-1
M. Wt: 228.24 g/mol
InChI Key: JAHGTMJOPOCQIY-UHFFFAOYSA-N
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Description

Benzyl benzenecarboperoxoate, also known as benzoyl peroxide, is an organic compound with the formula (C6H5−C(=O)O−)2. It is a white granular solid with a faint odor of benzaldehyde. This compound is poorly soluble in water but soluble in organic solvents like acetone and ethanol. This compound is widely used in various industries due to its oxidizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzenecarboperoxoate is typically synthesized by treating benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ] This method ensures a high yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of benzoyl chloride and hydrogen peroxide to a reaction vessel containing an alkaline solution. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Benzyl benzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl benzenecarboperoxoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of benzyl benzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of benzoyloxy radicals. These radicals interact with proteins and other cellular components, leading to various effects such as increased turnover of epithelial cells and reduction of keratin and sebum around follicles .

Comparison with Similar Compounds

Uniqueness: Benzyl benzenecarboperoxoate is unique due to its widespread use in both industrial and medical applications. Its ability to act as a radical initiator makes it invaluable in polymer chemistry, while its antibacterial properties make it a staple in dermatological treatments .

Properties

CAS No.

408529-43-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

benzyl benzenecarboperoxoate

InChI

InChI=1S/C14H12O3/c15-14(13-9-5-2-6-10-13)17-16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

JAHGTMJOPOCQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COOC(=O)C2=CC=CC=C2

Origin of Product

United States

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